molecular formula C17H22N2O4S B2879408 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea CAS No. 1351615-69-4

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea

Cat. No.: B2879408
CAS No.: 1351615-69-4
M. Wt: 350.43
InChI Key: TWFCHSNBWSKNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups, a hydroxyethyl group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of urea bonds. Common synthetic routes may include:

    Protection of Hydroxyl Groups: The hydroxyl groups in the starting materials are often protected using silyl or benzyl protecting groups to prevent unwanted reactions.

    Formation of Urea Bonds: The protected intermediates are then reacted with isocyanates or carbamates to form the urea bonds.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea: Lacks the thiophene ring, which may result in different biological activities and properties.

    1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of a thiophene ring, leading to variations in chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11-6-7-24-16(11)13(20)10-19-17(21)18-9-12-4-5-14(22-2)15(8-12)23-3/h4-8,13,20H,9-10H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFCHSNBWSKNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.